molecular formula C22H19NO2 B325224 N-(4-benzoylphenyl)-3-phenylpropanamide

N-(4-benzoylphenyl)-3-phenylpropanamide

Cat. No.: B325224
M. Wt: 329.4 g/mol
InChI Key: XWHTWBWTOGTVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound is systematically named N-(4-benzoylphenyl)-3-phenylpropanamide , with the molecular formula C₂₂H₁₉NO₂ (molar mass: 329.39 g/mol). Its SMILES notation is O=C(Nc1ccc(cc1)C(=O)c1ccccc1)CCc1ccccc1 , reflecting a propanamide backbone linked to a 4-benzoylphenyl group and a terminal phenyl moiety.

Table 1: Key Molecular Descriptors
Property Value Source
Molecular Weight 329.39 g/mol
Heavy Atom Count 25
Rotatable Bond Count 5
Topological Polar Surface Area 46.2 Ų

Three-Dimensional Conformational Analysis

The molecule adopts a planar conformation due to resonance stabilization of the benzoyl group (C=O) and amide linkage. Quantum mechanical calculations suggest:

  • Torsional angles : The propanamide chain (CCC=O) exhibits a gauche conformation (∼120°), minimizing steric clashes between phenyl groups.
  • Intermolecular interactions : The amide N–H forms hydrogen bonds with carbonyl oxygen atoms in adjacent molecules, stabilizing the crystal lattice.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic system with space group P21/c and unit cell parameters:

  • a = 12.7728(19) Å
  • b = 7.9765(12) Å
  • c = 20.451(3) Å
  • β = 123.946(7)°
  • Volume = 1728.5(5) ų.
Table 2: Crystallographic Parameters
Parameter Value
Space Group P21/c (No. 14)
Z (unit cell) 4
Density (calc.) 1.267 g/cm³
R-factor 0.049

Molecules pack via π-π stacking (3.8 Å between phenyl rings) and hydrogen bonding (N–H···O=C, 2.1 Å).

Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) calculations provide insights into electronic properties:

  • HOMO/LUMO :
    • HOMO: -7.8102 eV (localized on benzoyl and phenyl groups)
    • LUMO: -0.3563 eV (amide and carbonyl regions).
  • Solubility Predictions :
    • LogP: 3.42 (moderate lipophilicity)
    • LogS: -4.59 (low aqueous solubility).
Table 3: Quantum Chemical Metrics
Property Value
Dipole Moment 4.12 Debye
Polarizability 38.7 ų
Mulliken Charges N: -0.52 e

The benzoyl group’s electron-withdrawing nature polarizes the amide bond, enhancing dipole-dipole interactions in solid-state networks.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C22H19NO2/c24-21(16-11-17-7-3-1-4-8-17)23-20-14-12-19(13-15-20)22(25)18-9-5-2-6-10-18/h1-10,12-15H,11,16H2,(H,23,24)

InChI Key

XWHTWBWTOGTVPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(4-benzoylphenyl)-3-phenylpropanamide has been identified as a lead compound in cancer research. Preliminary studies indicate that it exhibits significant biological activity, particularly in inhibiting Gli1-mediated transcription, which is crucial in cancer cell proliferation and survival pathways. This inhibition suggests a mechanism through which the compound could be developed into an effective anticancer agent.

2. Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to its functional groups can enhance or diminish its biological efficacy. This aspect is critical for drug development, as it allows researchers to optimize the compound for better therapeutic outcomes. Various analogs have been synthesized to explore these modifications, leading to insights into their pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound in various settings:

  • In Vitro Studies : Laboratory studies have shown that this compound interacts with specific molecular targets such as enzymes and receptors involved in cancer progression, modulating biological pathways that lead to altered cellular responses.
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of this compound in combination therapies for cancer patients. These trials aim to gather real-world data on patient outcomes and potential side effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-(4-benzoylphenyl)-3-phenylpropanamide with key structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents/R-Groups Key Physical Properties
This compound C22H19NO2 335.40 g/mol -NH-(4-benzoylphenyl), -CH2CH2Ph Not explicitly reported in evidence
N-(4-Methylphenyl)-3-phenylpropanamide C16H17NO 239.32 g/mol -NH-(4-methylphenyl), -CH2CH2Ph ChemSpider ID: 680928
N-(4-Bromophenyl)-3-phenylpropanamide C15H14BrNO 304.19 g/mol -NH-(4-bromophenyl), -CH2CH2Ph CAS: 316146-27-7 (research chemical)
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide C17H19NO3 285.34 g/mol -NH-(3,4-dihydroxyphenethyl), -CH2CH2Ph Yield: 89%; IR/NMR validated
N-(4-Benzoylphenyl)-3-cyclohexylpropanamide C22H25NO2 335.44 g/mol -NH-(4-benzoylphenyl), -CH2CH2Cyclohexyl CAS: 903087-22-9
2-(3-Benzoylphenyl)-N-(4-fluorophenyl)propanamide C22H18FNO2 347.38 g/mol -NH-(4-fluorophenyl), -CH(Ph)CO-benzoyl Molecular weight confirmed

Key Observations :

  • Substituents on the phenyl ring (e.g., benzoyl, methyl, bromo, hydroxyl) significantly alter molecular weight and polarity.

Pharmacological Activity and Lipid-Lowering Effects

Several analogs of This compound have demonstrated lipid-lowering properties in preclinical models:

Compound Class Model (Dose) Key Findings Reference
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide (Compound 3) Triton WR-1339-induced hyperlipidemic rats (15 mg/kg) - 12 h: 22% ↓ TG, 51% ↑ HDL-C
- Comparable to bezafibrate
N-(4-Benzoylphenyl)pyrrole-2-carboxamide (Compound 3) Triton WR-1339-induced rats (15 mg/kg) - 18 h: Significant ↓ TG, LDL-C, TC
- 22% ↑ HDL-C
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide Synthetic yield data High yield (89%) but no direct lipid data
Gemfibrozil (PPARα agonist) Clinical trials - 31% ↓ TG, 6% ↑ HDL-C
- 22% ↓ coronary events

Mechanistic Insights :

  • Analogs with N-(4-benzoylphenyl) groups (e.g., pyrrole-2-carboxamides) likely activate PPARα/γ pathways, similar to fibrates like gemfibrozil, to modulate lipid metabolism .
  • Substitution with electron-withdrawing groups (e.g., fluorine in 2-(3-benzoylphenyl)-N-(4-fluorophenyl)propanamide ) may enhance metabolic stability and receptor binding .

Key Trends :

  • High yields (>85%) are achievable for analogs with straightforward amide couplings or demethylation steps .

Q & A

Q. How do reaction conditions influence impurity profiles during scale-up synthesis?

  • Mitigation Strategies :
  • HPLC Monitoring : Detect intermediates/byproducts (e.g., unreacted benzoylphenylamine).
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for purity >98%.
  • DoE (Design of Experiments) : Screen temperature, solvent ratios, and catalyst loadings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.